molecular formula C15H21BO2 B12959803 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B12959803
M. Wt: 244.14 g/mol
InChI Key: BLDULZCXCVAHPE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a vinyl group attached to a m-tolyl substituent. The presence of the boron atom within the dioxaborolane ring imparts unique reactivity and stability to the compound, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a vinyl halide or vinyl triflate. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The vinyl group can be reduced to form the corresponding alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The vinyl group provides a reactive site for further functionalization, allowing the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane is unique due to the presence of the m-tolyl group, which imparts distinct electronic and steric properties compared to its ortho- and para-substituted analogs. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-11-8-7-9-13(10-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3

InChI Key

BLDULZCXCVAHPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC(=C2)C

Origin of Product

United States

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